Cas no 171197-16-3 (2-Propenamide,2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-)
![2-Propenamide,2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]- structure](https://nl.kuujia.com/scimg/cas/171197-16-3x500.png)
171197-16-3 structure
Productnaam:2-Propenamide,2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-
2-Propenamide,2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propenamide,2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-
- (E)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide
- (2E)-2-(cyclopropylcarbonyl)-3-hydroxy-3-{[3-methyl-4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
- 2-Cyano-3-cyclopropyl-3-hydroxy-N-(3'-methyl-4'-(trifluoromethyl)phenyl)propenamide
- Cch-mtpp
- 147076-36-6
- AKOS040733574
- CS-0021915
- 2-(Cyclopropanecarbonyl)-3-Hydroxy-3-[[3-Methyl-4-(Trifluoromethyl)Phenyl]Amino]Prop-2-Enenitrile
- MS-24505
- 171197-16-3
- (Z)alpha-Cyano-alpha(sup 4'),alpha(sup 4'),alpha(sup 4')-trifluoro-beta-hydroxycyclopropaneacrylo-3',4'-xylide
- starbld0016633
- BL162328
- GDHFOVCRYCPOTK-QBFSEMIESA-N
- UNII-44EH625IUS
- Q27258741
- (Z).ALPHA.-CYANO-.ALPHA.(SUP 4'),.ALPHA.(SUP 4'),.ALPHA.(SUP 4')-TRIFLUORO-.BETA.-HYDROXYCYCLOPROPANEACRYLO-3',4'-XYLIDE
- Laflunimus
- (Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide
- Laflunimus [INN]
- 44EH625IUS
- HY-101813
-
- Inchi: InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11-
- InChI-sleutel: GDHFOVCRYCPOTK-QBFSEMIESA-N
- LACHT: C(/C(=C(\C1CC1)/O)/C(NC1C=CC(C(F)(F)F)=C(C)C=1)=O)#N
Berekende eigenschappen
- Exacte massa: 310.093
- Monoisotopische massa: 310.093
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 3
- Complexiteit: 529
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: 8
- Topologisch pooloppervlak: 73.1A^2
- XLogP3: 3.8
- Oppervlakte lading: 0
Experimentele eigenschappen
- Dichtheid: 1.441
- Kookpunt: 408.7°C at 760 mmHg
- Vlampunt: 201°C
- Brekindex: 1.588
2-Propenamide,2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]- Gerelateerde literatuur
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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